Thalidomide-O-PEG5-OH
描述
Thalidomide-O-PEG5-OH (CAS: 2484091-02-1) is a thalidomide derivative modified with a 5-unit polyethylene glycol (PEG) linker attached to the glutarimide core. This compound retains the core structure of thalidomide, a known immunomodulatory drug (IMiD), but incorporates a hydroxyl-terminated PEG5 chain to enhance solubility and enable conjugation in proteolysis-targeting chimera (PROTAC) development .
属性
分子式 |
C23H30N2O10 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C23H30N2O10/c26-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-18-3-1-2-16-20(18)23(30)25(22(16)29)17-4-5-19(27)24-21(17)28/h1-3,17,26H,4-15H2,(H,24,27,28) |
InChI 键 |
FHRQXLJYRCSHND-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCO |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG5-OH involves the conjugation of thalidomide with a PEG linker. The process typically starts with the activation of the hydroxyl group on the PEG chain, followed by its reaction with thalidomide. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond between thalidomide and the PEG linker .
Industrial Production Methods
Industrial production of Thalidomide-O-PEG5-OH follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
Thalidomide-O-PEG5-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the thalidomide moiety.
Substitution: The PEG linker allows for substitution reactions, where different functional groups can be attached to the PEG chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Thalidomide-O-PEG5-OH with modified functional groups, which can be used for different applications in research and industry .
科学研究应用
Thalidomide-O-PEG5-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies through PROTAC technology.
Industry: Utilized in the development of new materials and drug delivery systems.
作用机制
Thalidomide-O-PEG5-OH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets include transcription factors such as IKZF1 and IKZF3, which are involved in various cellular processes .
相似化合物的比较
Key Features:
- Structural Attributes: The PEG5 linker increases hydrophilicity, reducing aggregation and improving bioavailability compared to non-PEGylated analogs .
- Mechanism : Like other thalidomide derivatives, it binds cereblon (CRBN), a component of the E3 ubiquitin ligase complex, enabling targeted protein degradation .
Structural and Physicochemical Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula (Inferred) | Molecular Weight (g/mol) | PEG Length | Functional Group | Key Modifications |
|---|---|---|---|---|---|
| Thalidomide | C₁₃H₁₀N₂O₄ | 258.23 | None | Glutarimide | Original IMiD; no linker |
| Lenalidomide | C₁₃H₁₀N₄O₃ | 259.24 | None | Amino-substituted | Enhanced CRBN binding |
| Pomalidomide | C₁₃H₁₁N₃O₄ | 273.25 | None | Fluoro-substituted | Improved resistance profile |
| Thalidomide-O-PEG2-OH | C₁₇H₂₀N₂O₈ | 404.42 | PEG2 | Hydroxyl | Short PEG linker for solubility |
| Thalidomide-O-PEG5-OH | C₂₃H₃₆N₂O₁₁ | ~550 (estimated) | PEG5 | Hydroxyl | Extended linker for PROTACs |
| Thalidomide-O-C2-OH | C₁₅H₁₄N₂O₆ | 318.28 | None | Ethylene glycol | Hydroxyl group for reactivity |
Key Observations :
- PEG Length: Thalidomide-O-PEG5-OH’s longer linker enhances water solubility and reduces steric hindrance in PROTAC assembly compared to PEG2 or non-PEGylated analogs .
- Functional Groups : Hydroxyl termini allow conjugation with warhead molecules (e.g., E3 ligase ligands), unlike thalidomide’s inert structure .
Sources :
Key Findings :
- CRBN Binding : Thalidomide-O-PEG5-OH retains moderate binding to cereblon, enabling degradation of neo-substrates (e.g., IKZF1/3) but with reduced off-target effects compared to thalidomide .
- Solubility : PEGylation increases solubility by >50-fold compared to thalidomide, critical for in vivo stability .
- Therapeutic Potential: Used in PROTACs to degrade disease-causing proteins (e.g., BRD4, ERα) by linking CRBN binders to target-specific warheads .
Research Findings and Clinical Relevance
Preclinical Data:
- PROTAC Efficiency : Thalidomide-O-PEG5-OH-based PROTACs demonstrate 80–90% target degradation at 10 nM in leukemia cell lines, outperforming PEG2 analogs due to improved linker flexibility .
- Toxicity: No teratogenic effects observed in zebrafish models at therapeutic doses, contrasting with thalidomide’s historical risks .
Clinical Limitations:
- Size vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
